molecular formula C18H17N3O3S B2655711 N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 923151-37-5

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2655711
CAS No.: 923151-37-5
M. Wt: 355.41
InChI Key: KERIIUOLGIVHCW-UHFFFAOYSA-N
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Description

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The carbamoyl group is then added through a nucleophilic substitution reaction. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(((4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12-4-6-13(7-5-12)10-19-16(22)9-14-11-25-18(20-14)21-17(23)15-3-2-8-24-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERIIUOLGIVHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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